5-Isopropyl-1,3,4-thiadiazol-2-ol

Übersicht

Beschreibung

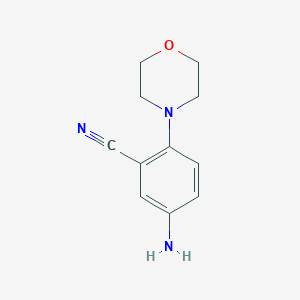

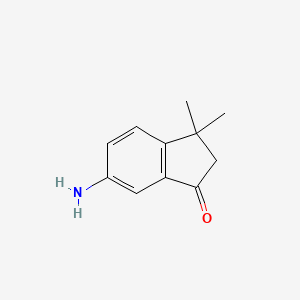

5-Isopropyl-1,3,4-thiadiazol-2-ol is a derivative of the 1,3,4-thiadiazole family, a class of heterocyclic compounds containing a ring with two carbon atoms, two nitrogen atoms, and one sulfur atom. The isopropyl group attached to the thiadiazole ring suggests that the compound may have unique physical and chemical properties, which could be of interest in various chemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives can be achieved through various methods. One such environmentally benign and convenient strategy for synthesizing 3-substituted 5-amino-1,2,4-thiadiazoles involves I2-mediated oxidative C-N and N-S bond formations in water, which exhibits excellent substrate tolerance and yields in a scalable fashion . Another approach for synthesizing 1,3,4-thiadiazoline derivatives is described, starting from 3-methyl-2,6-diphenyltetrahydropyran-4-one, through the corresponding thiosemicarbazone . These methods highlight the versatility and adaptability of synthetic routes for creating 1,3,4-thiadiazole derivatives.

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives has been characterized using various spectroscopic techniques. For instance, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using FT-IR, NMR, HRMS, and single-crystal X-ray diffraction, revealing its orthorhombic space group and unit cell parameters . The structural geometry, electronic properties, and molecular electrostatic potential maps have been calculated using density functional theory (DFT), showing good correlation with experimental data .

Chemical Reactions Analysis

The reactivity of 1,3,4-thiadiazole derivatives can lead to the formation of various complexes. For example, metal complexes of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine have been synthesized and characterized, indicating the potential for these compounds to coordinate with metals . Additionally, fused 1,2,4-triazoles have been synthesized, demonstrating the chemical versatility of the thiadiazole moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by their molecular structure. For instance, the liquid crystalline properties of 2,5-diaryl-1,3,4-thiadiazole derivatives have been studied, showing that they exhibit enantiotropic smectic mesophases with wide temperature ranges . The electrical conductivity of these mesophases has been measured, providing insights into the potential applications of these compounds in electronic devices .

Wissenschaftliche Forschungsanwendungen

-

DNA Interactions

- Field : Biochemistry

- Application : 5-[substituted]-1, 3, 4-thiadiazol-2-amines have been synthesized and characterized for their DNA interactions .

- Method : The compounds were characterized by spectroscopic methods viz. 1H-NMR, 13C{1H}-NMR, FT-IR, and LC-MS. The DNA binding interactions were studied using absorption and fluorescence spectroscopy .

- Results : The results reveal that the compounds are avid binders to DNA. A DNA cleavage study with pUC18 DNA using gel electrophoresis indicates the compounds are able to cleave DNA in presence of oxidant H2O2 .

-

Synthesis of Schiff Base Derivatives

- Field : Organic Chemistry

- Application : A rapid and efficient microwave-assisted synthesis method for the preparation of 1,3,4-thiadiazole Schiff base derivatives is described .

- Method : The N-(substituted benzylidene)-5-(substituted phenyl)-1,3,4-thiadiazol-2-amine was prepared by the reaction of 2-amino-5-aryl-1,3,4-thiadiazole and substituted benzaldehyde under microwave irradiation .

- Results : The method resulted in high yields and very short reaction time, making this procedure useful and attractive compared with the currently available methods .

-

Antimicrobial Agents

- Field : Microbiology

- Application : A series of 1,3,4-thiadiazole derivatives have been synthesized and tested for their antimicrobial properties .

- Method : The compounds were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The newly synthesized compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis .

- Results : The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

-

DNA Interactions

- Field : Biochemistry

- Application : 5-[substituted]-1, 3, 4-thiadiazol-2-amines have been synthesized and characterized for their DNA interactions .

- Method : The compounds were characterized by spectroscopic methods viz. 1H-NMR, 13C{1H}-NMR, FT-IR, and LC-MS. The DNA binding interactions were studied using absorption and fluorescence spectroscopy .

- Results : The results reveal that the compounds are avid binders to DNA. A DNA cleavage study with pUC18 DNA using gel electrophoresis indicates the compounds are able to cleave DNA in presence of oxidant H2O2 .

-

Synthesis of Bromoimidazo Thiadiazoles

- Field : Organic Chemistry

- Application : 2-Amino-5-bromo-1,3,4-thiadiazole can be used for the synthesis of 2-bromoimidazo [2,1-b][1,3,4]thiadiazoles .

- Method : The synthesis is achieved by reacting 2-Amino-5-bromo-1,3,4-thiadiazole with α-bromo ketones .

- Results : This method provides a new pathway for the synthesis of bromoimidazo thiadiazoles .

-

Antimicrobial Agents

- Field : Microbiology

- Application : A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials . The newly synthesized compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis . Moreover, the antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans .

- Method : The compounds were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The newly synthesized compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis .

- Results : Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

-

DNA Interactions

- Field : Biochemistry

- Application : 5-[substituted]-1, 3, 4-thiadiazol-2-amines have been synthesized and characterized for their DNA interactions .

- Method : The compounds were characterized by spectroscopic methods viz. 1H-NMR, 13C{1H}-NMR, FT-IR, and LC-MS. The DNA binding interactions were studied using absorption and fluorescence spectroscopy .

- Results : The results reveal that the compounds are avid binders to DNA. A DNA cleavage study with pUC18 DNA using gel electrophoresis indicates the compounds are able to cleave DNA in presence of oxidant H2O2 .

-

Synthesis of Bromoimidazo Thiadiazoles

- Field : Organic Chemistry

- Application : 2-Amino-5-bromo-1,3,4-thiadiazole can be used for the synthesis of 2-bromoimidazo [2,1- b ] [1,3,4]thiadiazoles by reacting with α-bromo ketones .

- Method : The synthesis is achieved by reacting 2-Amino-5-bromo-1,3,4-thiadiazole with α-bromo ketones .

- Results : This method provides a new pathway for the synthesis of bromoimidazo thiadiazoles .

Eigenschaften

IUPAC Name |

5-propan-2-yl-3H-1,3,4-thiadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-3(2)4-6-7-5(8)9-4/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDJAZDRPCNHLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101257261 | |

| Record name | 5-(1-Methylethyl)-1,3,4-thiadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isopropyl-1,3,4-thiadiazol-2-ol | |

CAS RN |

84352-67-0 | |

| Record name | 5-(1-Methylethyl)-1,3,4-thiadiazol-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84352-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Methylethyl)-1,3,4-thiadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate](/img/structure/B1281393.png)

![4-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1281406.png)

![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281412.png)

![3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1281416.png)

![2-[(3-Fluorobenzyl)thio]ethanol](/img/structure/B1281417.png)